Des[2-(2-thienylmethyl)] Eprosartan
Overview
Description
Des[2-(2-thienylmethyl)] Eprosartan is a derivative of Eprosartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by the presence of a thienylmethyl group, which distinguishes it from its parent compound, Eprosartan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des[2-(2-thienylmethyl)] Eprosartan involves multiple steps, starting with the preparation of the thienylmethyl intermediate. This intermediate is then coupled with the Eprosartan backbone through a series of reactions, including esterification and amidation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Des[2-(2-thienylmethyl)] Eprosartan undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienylmethyl group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Des[2-(2-thienylmethyl)] Eprosartan has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Eprosartan impurities.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Des[2-(2-thienylmethyl)] Eprosartan exerts its effects by blocking the angiotensin II receptor, specifically the AT1 receptor. This inhibition prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. Additionally, it inhibits the production of norepinephrine, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Eprosartan: The parent compound, primarily used for hypertension.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Similar to Eprosartan but with different pharmacokinetic properties.
Uniqueness
Des[2-(2-thienylmethyl)] Eprosartan is unique due to the presence of the thienylmethyl group, which may confer distinct pharmacological properties and metabolic pathways compared to its parent compound and other similar angiotensin II receptor antagonists .
Properties
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxyethenyl]imidazol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-2-3-4-16-19-11-15(9-10-17(21)22)20(16)12-13-5-7-14(8-6-13)18(23)24/h5-11H,2-4,12H2,1H3,(H,21,22)(H,23,24)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNWHLCGXMWJI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565992 | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148674-34-4 | |
Record name | (E)-4-((2-Butyl-5-(2-carboxyvinyl)-1H-imidazol-1-yl)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148674344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-({2-Butyl-5-[(E)-2-carboxyethenyl]-1H-imidazol-1-yl}methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-((2-BUTYL-5-(2-CARBOXYVINYL)-1H-IMIDAZOL-1-YL)METHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAN2IOY1GE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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